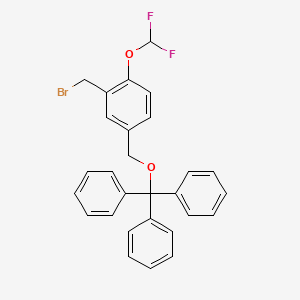
(((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene is a complex organic compound that features a bromomethyl group, a difluoromethoxy group, and a benzyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene typically involves multiple steps:
Formation of the Bromomethyl Intermediate: This step involves the bromination of a suitable benzyl precursor to introduce the bromomethyl group.
Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions where a difluoromethoxy group is introduced onto the aromatic ring.
Formation of the Benzyl Ether Linkage: The final step involves the formation of the benzyl ether linkage through a reaction between the bromomethyl intermediate and a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethoxy groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Biological Probes: Can be used to study biological processes due to its ability to interact with various biomolecules.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Materials Science: Used in the development of new materials with specific properties such as high thermal stability or unique electronic properties.
Mécanisme D'action
The mechanism by which (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene exerts its effects depends on its interaction with molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)benzyl bromide: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the benzyl ether linkage present in (((3-(Bromomethyl)-4-(difluoromethoxy)benzyl)oxy)methanetriyl)tribenzene.
Uniqueness
Structural Complexity: The presence of multiple functional groups and the benzyl ether linkage makes this compound unique compared to simpler analogs.
Reactivity: The combination of bromomethyl and difluoromethoxy groups provides unique reactivity patterns that can be exploited in various chemical reactions.
Propriétés
Formule moléculaire |
C28H23BrF2O2 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-(difluoromethoxy)-4-(trityloxymethyl)benzene |
InChI |
InChI=1S/C28H23BrF2O2/c29-19-22-18-21(16-17-26(22)33-27(30)31)20-32-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,27H,19-20H2 |
Clé InChI |
NEZRXFAZKCHKCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC(=C(C=C4)OC(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


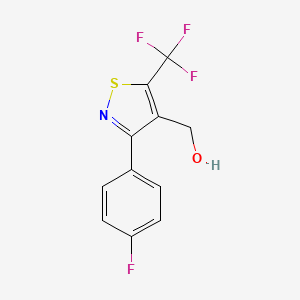
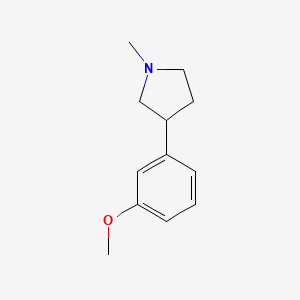
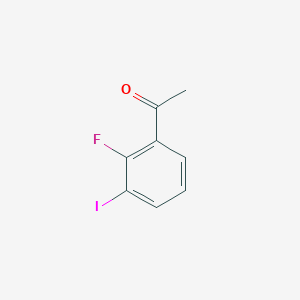
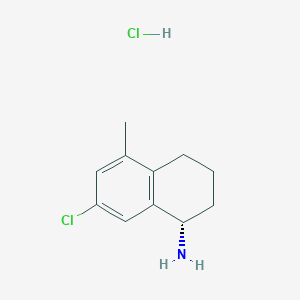


![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)
![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)


![7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15235351.png)
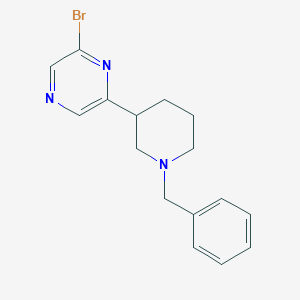

![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
